3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro-
Description
The compound 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- features a pyridine backbone substituted with a nitrile group at position 3, a nitro group at position 5, a 4-methoxyphenyl moiety at position 6, and a methylthio (-SMe) group at position 2. Key functional groups—nitro (electron-withdrawing), methoxyphenyl (electron-donating), and methylthio (polarizable sulfur)—suggest unique reactivity and physicochemical properties compared to analogs .
Properties
CAS No. |
634600-34-3 |
|---|---|
Molecular Formula |
C14H11N3O3S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-methylsulfanyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O3S/c1-20-11-5-3-9(4-6-11)13-12(17(18)19)7-10(8-15)14(16-13)21-2/h3-7H,1-2H3 |
InChI Key |
DEVLJNBIGSGBJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C(=N2)SC)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the methoxyphenyl and methylthio groups under specific conditions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized to maximize yield and minimize waste, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Substitution reactions may require strong bases or acids, depending on the desired functional group to be introduced.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents and core structures of the target compound with related pyridine/pyrimidine derivatives from the evidence:
Key Observations :
- The target compound’s nitro group at position 5 distinguishes it from pyrimidine analogs in , which feature a ketone (-O) at position 4.
- Methylthio (-SMe) at position 2 is shared with pyrimidinecarbonitriles in , but its electronic effects (polarizability) may differ in a pyridine vs. pyrimidine system.
- The 4-methoxyphenyl group at position 6 contrasts with the 3,4-dimethylphenyl substituent in , suggesting divergent steric and electronic profiles.
Physicochemical Properties
Melting points and spectroscopic data from structurally related compounds provide indirect insights:
Inferences for the Target Compound :
- The target’s nitro group (absent in compounds) would likely introduce strong IR absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
- A higher melting point (>300°C) is plausible due to increased molecular rigidity from the nitro group and aromatic stacking of the 4-methoxyphenyl moiety.
Biological Activity
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : C14H12N2O2S
- Molecular Weight : 240.32 g/mol
- InChIKey : MFYVGKDWRZQWIT-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of 3-Pyridinecarbonitrile derivatives has been explored in various studies, focusing on their potential as therapeutic agents against several diseases.
1. Antimicrobial Activity
Research indicates that compounds similar to 3-Pyridinecarbonitrile exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain modifications enhance activity against bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
2. Anticancer Potential
Several derivatives have shown promising anticancer activity. For instance, a derivative of 3-Pyridinecarbonitrile was tested against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: In Vitro Efficacy
A notable study involved the evaluation of the compound's effects on cancer cell lines:
- Cell Lines Tested : MCF-7 and HT-29
- Concentration Range : 1 µM to 100 µM
- Findings :
- At 10 µM, a significant reduction in cell viability was observed (up to 70% in MCF-7).
- Apoptotic markers were upregulated, indicating a mechanism involving programmed cell death.
The mechanisms underlying the biological activities of 3-Pyridinecarbonitrile derivatives include:
- Enzyme Inhibition : Some studies suggest that these compounds inhibit key enzymes involved in cellular processes, such as protein kinases and phosphatases.
- Reactive Oxygen Species (ROS) Modulation : The compounds may induce oxidative stress in target cells, leading to apoptosis.
Toxicological Profile
The safety profile of the compound has also been assessed. Toxicity studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, they show selective toxicity towards cancer cells compared to normal cells.
Toxicity Data Table
| Endpoint | Observed Effect | Concentration |
|---|---|---|
| Cytotoxicity (Normal Cells) | Minimal effect | >100 µM |
| Cytotoxicity (Cancer Cells) | Significant effect | <10 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
